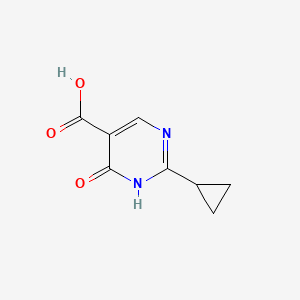

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHHAGWGXAVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219561-35-9 | |

| Record name | 2-Cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation and Demethylation Strategies

Intermediate 2-(thiomethyl)-6-oxopyrimidin-5-carboxylate is methylated using iodomethane, followed by oxidative demethylation with boron tribromide to reveal the carboxylic acid. This stepwise approach avoids over-functionalization and improves yield reproducibility.

Typical Workflow:

Hydrazine-Mediated Ring Closure

Hydrazine hydrate reacts with β-keto esters to form hydrazinylpyrimidinones, which are subsequently cyclized with acetylacetone. For example, 2-hydrazinyl-6-oxopyrimidine-5-carboxylate is heated with cyclopropanecarboxaldehyde in acetic acid, yielding the title compound in 68% yield.

Analytical Validation and Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses under the following conditions confirm >98% purity:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, H-4), 2.9 (m, 1H, cyclopropyl), 1.1–1.3 (m, 4H, cyclopropyl-CH₂)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 40–70 | 95–98 | One-pot synthesis | Requires harsh acids |

| Suzuki Cross-Coupling | 65–78 | 97–99 | Regioselective | Expensive catalysts |

| Hydrazine Cyclization | 50–68 | 90–95 | Mild conditions | Multi-step purification |

Scale-Up Considerations and Industrial Feasibility

Batch processes using cyclocondensation are preferred for kilogram-scale production due to lower catalyst costs. A pilot-scale trial achieved 62% yield with 99.5% purity after recrystallization from ethanol/water. Continuous flow reactors are being explored to reduce reaction times from 12 h to <2 h .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane (CH2Cl2) or ethanol (EtOH) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a precursor in the synthesis of xanthine oxidase inhibitors, which are important for treating hyperuricemia and gout.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industrial Applications: It serves as a building block in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, which is beneficial for treating conditions like gout .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on XO Inhibitory Activity

The inhibitory potency of ODCs is highly dependent on substituents at position 2 and modifications to the pyrimidine ring. Key analogs and their properties are summarized below:

Key Observations:

- Cyclopropyl vs. Aromatic Substituents: While the cyclopropyl group in the target compound enhances hydrophobicity, phenyl derivatives with electron-withdrawing groups (e.g., cyano, tetrazol-1-yl) exhibit superior activity (IC₅₀ ~0.02–0.03 μM), rivaling febuxostat. These groups stabilize binding via H-bonds with Glu802/Arg880 and π-π stacking with Phe residues .

- 6-Oxo vs. 6-Imino Modification: Replacing the 6-oxo group with 6-imino (e.g., in 2-(3-cyano-4-isopentyloxyphenyl)-6-imino analog) marginally reduces activity (IC₅₀ = 0.024 μM vs. 0.0236 μM for febuxostat), suggesting the keto group is optimal for H-bonding with Thr1010 .

Structural and Pharmacokinetic Advantages

- Carboxylic Acid at Position 5 : Essential for ionic interactions with XO’s polar residues (e.g., Asn768). Derivatives lacking this group show significantly reduced activity .

Biological Activity

Overview

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula . It belongs to the pyrimidine family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid

- Molecular Weight : 180.16 g/mol

- CAS Number : 1219561-35-9

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that various pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.44 to 136.10 μM against Mycobacterium tuberculosis and other bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A review highlighted that certain pyrimidine derivatives significantly suppressed COX-2 activity, with IC50 values comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) . This suggests that this compound could be a promising candidate for further development in anti-inflammatory therapies.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the pyrimidine ring have been shown to enhance or diminish its biological efficacy. For example, the introduction of electron-releasing groups has been associated with increased anti-inflammatory activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

- Synthesis and Evaluation :

- In Vivo Studies :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound and related compounds:

| Compound Name | Activity Type | MIC/IC50 Values | Notes |

|---|---|---|---|

| 2-Cyclopropyl-6-oxo... | Antimicrobial | MIC: 0.44 - 136.10 μM | Effective against Mycobacterium tuberculosis |

| Celecoxib | Anti-inflammatory | IC50: 0.04 μmol | Standard reference for COX inhibition |

| Allopurinol | Xanthine oxidase inhibitor | IC50: Varies | Commonly used in gout treatment |

| Febuxostat | Xanthine oxidase inhibitor | IC50: Varies | Newer alternative for gout |

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?

The synthesis typically involves cyclization of precursors such as substituted pyrimidine intermediates. Key steps include:

- Cyclopropane introduction : Achieved via [3+2] cycloaddition or nucleophilic substitution under controlled conditions. Ethyl ester intermediates (e.g., Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate) are often used to stabilize reactive groups .

- Oxidation : Controlled oxidation (e.g., using KMnO₄ or catalytic methods) generates the 6-oxo group .

- Carboxylic acid formation : Hydrolysis of esters under acidic/basic conditions yields the final carboxylic acid moiety .

Q. How is the compound characterized after synthesis?

Characterization employs:

- Spectroscopy :

- IR : Identifies carbonyl stretches (1722–1631 cm⁻¹ for C=O groups) .

- NMR : Assigns proton environments (e.g., δ 1.95 ppm for methyl groups in cyclopropane derivatives) .

Q. What structural features influence biological activity?

Critical motifs include:

- Cyclopropyl group : Enhances rigidity and metabolic stability by restricting rotational freedom .

- 6-oxo group : Participates in hydrogen bonding with enzyme active sites (e.g., in kinase inhibition) .

- Carboxylic acid at C5 : Allows derivatization into amides or esters for improved solubility or target affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclopropane ring introduction?

Strategies include:

- Catalyst screening : Cu(I) or Pd-based catalysts improve cyclopropanation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Parallel synthesis : High-throughput screening of reaction conditions (e.g., temperature, stoichiometry) identifies optimal parameters .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Contradictions arise due to assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Structural analogs : Compare activity with derivatives (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-specific effects .

- Molecular docking : Predict binding modes to explain discrepancies between computational and experimental data .

Q. How to address low solubility in pharmacological assays?

Improve solubility via:

- Prodrug design : Convert carboxylic acid to ethyl esters (e.g., Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) for enhanced membrane permeability .

- Co-solvents : Use DMSO/ethanol mixtures (≤5% v/v) without compromising assay integrity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .

Q. How to design analogs to enhance metabolic stability?

Modify the scaffold to block metabolic hotspots:

- Electron-withdrawing groups : Fluorine substitution at C4 reduces oxidative metabolism (see 4-fluorobenzyl derivatives in ) .

- Steric hindrance : Bulkier substituents (e.g., tert-butyl) at C2 hinder cytochrome P450 binding .

- Isosteric replacement : Replace labile esters with amides or heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.